molecular formula C24H29N5O4S3 B11608197 2-[2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-ylidene]hydrazinecarbothioamide

2-[2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-ylidene]hydrazinecarbothioamide

Cat. No.: B11608197
M. Wt: 547.7 g/mol
InChI Key: KDLRZUGYZGWBLK-UHFFFAOYSA-N
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Description

{[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA is a complex organic compound that features a unique structure combining piperidine, sulfonyl, and fluorene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA typically involves multiple steps, starting with the preparation of the piperidine and fluorene derivatives. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of photoredox catalysis has also been explored for the efficient preparation of sulfonyl-containing compounds, which can be adapted for the synthesis of {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA .

Chemical Reactions Analysis

Types of Reactions

{[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted fluorene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

{[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell signaling and metabolic processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[2,7-BIS(PIPERIDINE-1-SULFONYL)-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA apart is its unique combination of piperidine, sulfonyl, and fluorene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H29N5O4S3

Molecular Weight

547.7 g/mol

IUPAC Name

[[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]amino]thiourea

InChI

InChI=1S/C24H29N5O4S3/c25-24(34)27-26-23-21-15-17(35(30,31)28-11-3-1-4-12-28)7-9-19(21)20-10-8-18(16-22(20)23)36(32,33)29-13-5-2-6-14-29/h7-10,15-16H,1-6,11-14H2,(H3,25,27,34)

InChI Key

KDLRZUGYZGWBLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=S)N)C=C(C=C4)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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